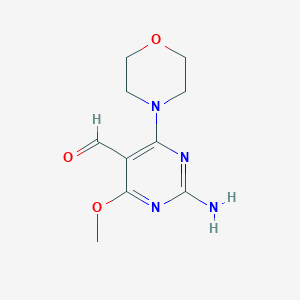

2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C10H14N4O3 and its molecular weight is 238.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Overview of the Compound

2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde, also known as Aldumastat, is a pyrimidine derivative that has garnered attention for its biological activity, particularly as a selective inhibitor of ADAMTS-5 (A Disintegrin And Metalloproteinase with Thrombospondin Motifs 5). This compound is primarily investigated for its potential therapeutic applications in treating osteoarthritis and other musculoskeletal disorders.

Aldumastat acts by selectively inhibiting ADAMTS-5, an enzyme involved in the degradation of cartilage. The inhibition of this enzyme disrupts the normal catabolic processes in cartilage, leading to:

- Reduction in glycosaminoglycan release : This is crucial for maintaining cartilage integrity.

- Decrease in cartilage proteoglycan loss : Protects against cartilage damage.

- Impact on subchondral bone sclerosis : Alters bone remodeling processes associated with osteoarthritis.

Pharmacokinetics

The pharmacokinetic profile of Aldumastat shows favorable drug-like properties, which include:

- Oral bioavailability : Suitable for oral administration.

- Metabolic stability : Demonstrates resistance to rapid metabolic degradation.

- Distribution : Exhibits good tissue distribution, enhancing its therapeutic potential.

Table 1: Biological Activity Summary of Aldumastat

| Activity | Details |

|---|---|

| Target Enzyme | ADAMTS-5 |

| Inhibition Type | Selective and potent |

| Therapeutic Applications | Osteoarthritis, musculoskeletal diseases |

| Key Results from Studies | Significant reduction in cartilage damage scores |

| Pharmacokinetic Properties | Good oral bioavailability and metabolic stability |

Case Studies and Research Findings

-

In Vitro Studies :

- Research has demonstrated that Aldumastat effectively reduces the release of glycosaminoglycans from cartilage explants. This was quantified through biochemical assays measuring the concentration of glycosaminoglycans released into the culture medium.

-

In Vivo Models :

- In animal models of osteoarthritis, administration of Aldumastat resulted in a marked decrease in cartilage degradation markers and improved histological scores compared to controls. These studies highlight its potential as a disease-modifying osteoarthritis drug (DMOAD).

-

Comparative Studies :

- When compared to other ADAMTS inhibitors like GLPG1972, Aldumastat exhibited superior selectivity (8-fold) towards ADAMTS-5 over ADAMTS-4, indicating a potentially reduced side effect profile while maintaining efficacy.

Properties

IUPAC Name |

2-amino-4-methoxy-6-morpholin-4-ylpyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O3/c1-16-9-7(6-15)8(12-10(11)13-9)14-2-4-17-5-3-14/h6H,2-5H2,1H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDVGBAIHWYPER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1C=O)N2CCOCC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.